3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like boiling point, melting point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Synthesis and Pharmaceutical Applications Oxadiazoles, including compounds similar to 3-(Chloromethyl)-5-propyl-1,2,4-oxadiazole, are synthesized through various methods for application in pharmaceuticals. Bretanha et al. (2009) describe the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles, highlighting their importance in pharmaceuticals and agrochemical products. This synthesis leverages the reactivity of trichloroacetoamidoxime with various acyl chlorides, illustrating a versatile approach to creating oxadiazole derivatives for medicinal chemistry applications (Bretanha et al., 2009).
Material Science and Optical Properties In material science, oxadiazoles exhibit remarkable optical properties, making them suitable for photoluminescent materials and light-emitting diodes (LEDs). Ge et al. (2011) synthesized novel 1,3,4-oxadiazole-containing imidazo[1,5-a]pyridine derivatives, characterizing their absorption and fluorescence spectra. These derivatives show significant promise for applications in optoelectronic devices due to their pronounced absorption and emission maxima (Ge et al., 2011).
Corrosion Inhibition Oxadiazole derivatives also play a crucial role as corrosion inhibitors, offering protection to metals in aggressive environments. Kalia et al. (2020) studied the corrosion inhibition efficiency of oxadiazole derivatives on mild steel, revealing high efficiency in hydrochloric acid solution. This research underscores the potential of oxadiazole compounds in extending the lifespan of metal components in industrial applications (Kalia et al., 2020).
Antimicrobial and Antifungal Properties The broad-spectrum biological activities of oxadiazoles include significant antimicrobial and antifungal effects. Srivastava et al. (2003) synthesized 3-aryl-5-(n-propyl)-4,5-dihydro-1,2,4-oxadiazoles and evaluated their anti-inflammatory and antimicrobial properties. These compounds showed activity against several microorganisms, highlighting their potential in developing new antimicrobial agents (Srivastava et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-5-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-2-3-6-8-5(4-7)9-10-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFDWPUPCUBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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